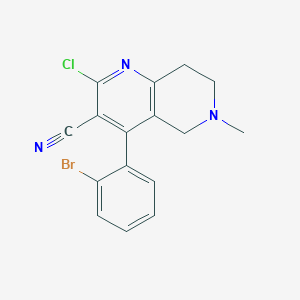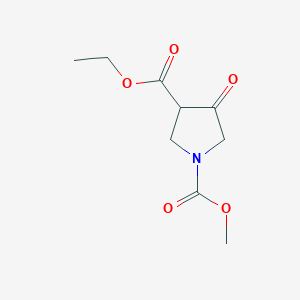
1-(3-Chloro-2-fluorophenyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12ClFO It is a derivative of pentanone, featuring a chlorinated and fluorinated phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-fluorophenyl)pentan-1-one typically involves the reaction of 3-chloro-2-fluorobenzene with pentanone under specific conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and magnesium chips as a catalyst. The reaction is carried out under nitrogen protection to prevent oxidation. The process involves several steps, including the addition of 1-chloro-4-methoxybutane and trifluoromethyl benzoic acid methyl ester, followed by extraction and purification .
Analyse Des Réactions Chimiques
1-(3-Chloro-2-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
1-(3-Chloro-2-fluorophenyl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)pentan-1-one involves its interaction with specific molecular targets. The chlorinated and fluorinated phenyl ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-fluorophenyl)pentan-1-one can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)pentan-1-one
- 1-(2-Fluorophenyl)pentan-1-one
- 1-(3-Chlorophenyl)pentan-1-one These compounds share similar structural features but differ in their specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .
Propriétés
Formule moléculaire |
C11H12ClFO |
|---|---|
Poids moléculaire |
214.66 g/mol |
Nom IUPAC |
1-(3-chloro-2-fluorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6H,2-3,7H2,1H3 |
Clé InChI |
QREBNYQQCALJAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=C(C(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


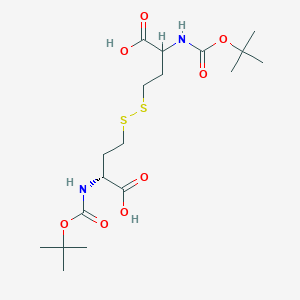
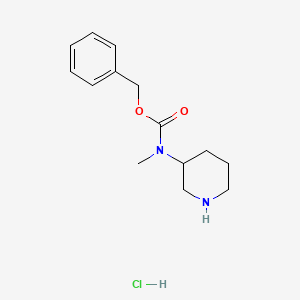

![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
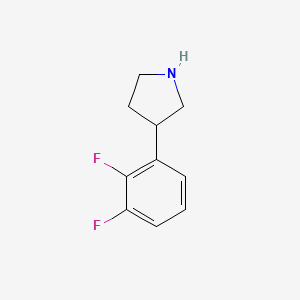
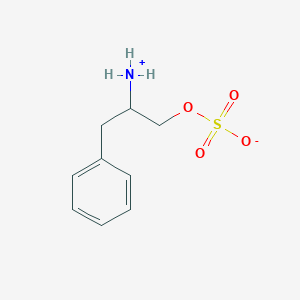
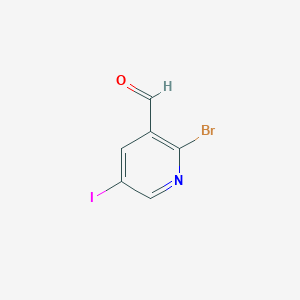
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)
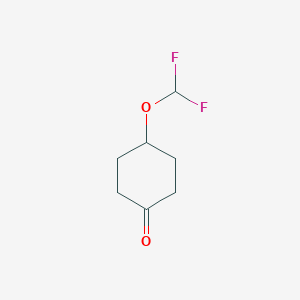
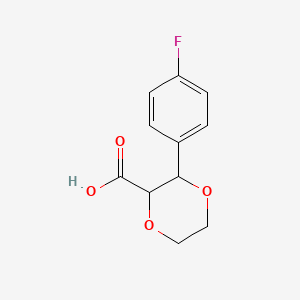
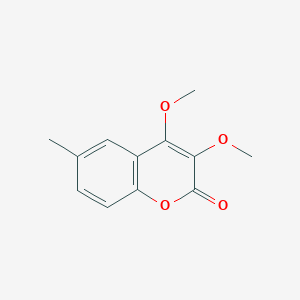
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
